molecular formula C21H24ClNO4 B13991105 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride CAS No. 24032-31-3

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride

Cat. No.: B13991105
CAS No.: 24032-31-3
M. Wt: 389.9 g/mol
InChI Key: JWTSITMFSJTZQL-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride is a chemical compound belonging to the isoquinoline class. It is characterized by the presence of multiple methoxy groups and a methylisoquinoline core.

Properties

CAS No.

24032-31-3

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride

InChI

InChI=1S/C21H23NO4.ClH/c1-13-8-15-11-20(25-4)21(26-5)12-16(15)17(22-13)9-14-6-7-18(23-2)19(10-14)24-3;/h6-8,10-12H,9H2,1-5H3;1H

InChI Key

JWTSITMFSJTZQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2C(=N1)CC3=CC(=C(C=C3)OC)OC)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride typically involves the reaction of (3,4-Dimethoxyphenyl)acetonitrile with 2-(3,4-Dimethoxyphenyl)ethanol. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in more saturated derivatives .

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride is unique due to its specific combination of methoxy groups and methylisoquinoline core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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